2-Chloro-N-(2-fluorobenzyl)benzamide is a compound characterized by its unique structural arrangement, which includes a chloro group and a fluorobenzyl moiety attached to a benzamide framework. Its molecular formula is and it exhibits properties typical of halogenated organic compounds, such as increased lipophilicity and potential biological activity due to the presence of halogen atoms. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The reactions typically involve common reagents such as solvents (e.g., dichloromethane, ethanol) and bases (e.g., triethylamine), depending on the specific reaction type.
The synthesis of 2-chloro-N-(2-fluorobenzyl)benzamide typically involves a condensation reaction between 2-fluorobenzylamine and an appropriate benzoyl chloride derivative. This process is usually carried out in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the reaction. The reaction conditions may vary, but it generally involves stirring at room temperature for several hours to ensure complete conversion.
On an industrial scale, continuous flow reactors may be employed to optimize production, allowing for better control over reaction parameters like temperature and pressure, thus enhancing yield and purity.
This compound has potential applications in medicinal chemistry as a lead compound for developing pharmaceuticals targeting specific diseases, particularly cancers. Its unique structural features may enhance its efficacy and selectivity compared to non-halogenated analogs. Additionally, it could serve as an intermediate in the synthesis of more complex organic molecules.
Studies on the interactions of 2-chloro-N-(2-fluorobenzyl)benzamide with biological targets are crucial for understanding its pharmacological profile. Initial findings indicate that its halogen substituents may influence binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways.
Several compounds share structural similarities with 2-chloro-N-(2-fluorobenzyl)benzamide:
The uniqueness of 2-chloro-N-(2-fluorobenzyl)benzamide lies in its specific arrangement of chlorine and fluorine atoms on the benzamide ring. This configuration imparts distinct chemical properties such as enhanced stability and reactivity compared to other similar compounds. The presence of multiple fluorine atoms also augments its pharmacokinetic properties, making it a promising candidate for further research in drug development.
Traditional amide coupling approaches utilizing benzoyl chlorides represent the most established methodology for synthesizing 2-Chloro-N-(2-fluorobenzyl)benzamide [1]. The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with 2-fluorobenzylamine in the presence of a suitable base such as pyridine or triethylamine . This methodology follows well-established principles of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride [3].
The reaction mechanism proceeds through formation of a tetrahedral intermediate followed by elimination of hydrogen chloride [3]. Optimal reaction conditions typically involve dissolving 2-fluorobenzylamine in tetrahydrofuran and cooling to 0°C, followed by dropwise addition of 2-chlorobenzoyl chloride . The reaction mixture is then allowed to warm to room temperature while stirring for 1-4 hours [1]. Base selection proves critical as it serves to neutralize the hydrogen chloride byproduct and prevent protonation of the amine nucleophile [4].
Fluoro- and chlorinated benzoyl chlorides demonstrate excellent reactivity in these coupling reactions, typically affording the desired amides in yields exceeding 70% [1]. The electron-withdrawing nature of the chloro substituent enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the benzylamine [5]. When utilizing 4 equivalents of benzoyl chloride, conversion rates of approximately 50% to the corresponding amide have been observed, with longer reaction times not necessarily improving yields [4].
Temperature control represents a crucial parameter in these reactions [6]. The synthesis of related chloroacetamido benzamides has been successfully conducted at 25°C for initial mixing, followed by heating to 60°C until complete consumption of the secondary amine, as monitored by thin-layer chromatography [6]. The general procedure involves addition of chloroacetyl chloride to 2-aminobenzamides in acetonitrile, with reaction progress monitored until the secondary amine is completely consumed [6].
Catalytic hydrogenation pathways for N-alkylation offer an atom-economical approach to synthesizing 2-Chloro-N-(2-fluorobenzyl)benzamide through borrowing hydrogen methodology [7] [8]. This strategy employs alcohols as alkylating agents, producing water as the sole byproduct and representing a sustainable alternative to traditional alkyl halide-based approaches [9].
The borrowing hydrogen mechanism proceeds through a three-step catalytic cycle involving alcohol dehydrogenation, imine formation through condensation, and subsequent hydrogenation of the imine to yield the final N-alkylated product [8] [10]. Nickel-based catalysts have demonstrated remarkable efficiency in this transformation, with Ni(COD)2 and potassium hydroxide generating highly active catalyst systems under ligand-free conditions [9]. These nickel catalysts exhibit excellent functional group tolerance, accommodating halides, benzodioxane, and heteroaromatic groups while maintaining high selectivity [9].
Manganese pincer complexes represent another significant advancement in catalytic N-alkylation chemistry [7]. Defined PNP manganese pincer complexes demonstrate high efficiency for the formation of C-N bonds between aromatic amines and primary alcohols under mild conditions of 80-100°C [7]. The catalytic system tolerates a diverse range of functional groups including olefins, halides, thioether, benzodioxane, and heteroaromatic substituents [7]. Particularly noteworthy is the ability to perform N-methylations using methanol, representing the first examples of such transformations using non-noble metal complexes under mild conditions [7].
Iridium-phosphine-functionalized metal-organic framework heterogeneous catalysts have shown exceptional performance in borrowing hydrogen N-alkylation reactions [8]. The UiO-66–PPh2–Ir catalyst system demonstrates 90% conversion with excellent recyclability and no catalyst residue remaining in the product [8]. Time-resolved infrared spectroscopy has confirmed the borrowing hydrogen pathway, with aldehyde intermediate concentration reaching maximum levels at approximately 2 hours before disappearing during the reaction course [8].
The reaction mechanism involves initial base-promoted dehydrogenation of the alcohol substrate on the catalyst surface, followed by condensation with the amine to form an imine intermediate [11] [8]. The final hydrogenation step regenerates the catalyst while producing the desired N-alkylated amide [10]. Control experiments have demonstrated that alcohol oxidation represents the limiting step in the overall transformation, with only 35% conversion to aldehyde observed in the absence of amine substrates [8].
Solvent selection critically influences the efficiency and selectivity of 2-Chloro-N-(2-fluorobenzyl)benzamide synthesis across different methodological approaches [12] [13]. The choice of reaction medium affects substrate solubility, reaction kinetics, and product isolation procedures [14] [12].
For carbodiimide-mediated coupling reactions, dichloromethane and tetrahydrofuran represent the most commonly employed solvents [15]. Dicyclohexylcarbodiimide with 4-dimethylaminopyridine demonstrates superior performance in dichloromethane compared to tetrahydrofuran, achieving yields of 48.8% versus 39.7% respectively when reacting for 15 minutes at room temperature [15]. This solvent-dependent efficiency reflects differences in substrate solvation and reaction intermediate stability [15].
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride exhibits optimal reactivity under acidic conditions with pH values ranging from 4.5 to 5.0 [15]. Interestingly, this coupling reagent performs more favorably in tetrahydrofuran than dichloromethane, yielding 55.5% versus 49.5% respectively [15]. The addition of 4-dimethylaminopyridine to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride systems can decrease yields due to pH elevation beyond the optimal range [15].
The development of safer biobased solvent alternatives has led to the identification of 4-methylisopropylbenzene (p-cymene) as an effective replacement for toluene in amidation reactions [12] [13]. Hansen Solubility Parameters in Practice software has been employed to predict amide solubility in various solvents, facilitating rational solvent selection [12]. The higher boiling point of p-cymene (177°C) compared to toluene (111°C) enables elevated reaction temperatures, resulting in significant yield improvements [12] [13].
Silica-catalyzed amidation reactions demonstrate enhanced performance in p-cymene compared to toluene across various substrate combinations [12]. The low solubility of many amide products in cold p-cymene facilitates product separation and purification [12]. Additionally, continuous flow systems utilizing p-cymene demonstrate potential for further efficiency improvements through reactant recirculation [12].
For borate-mediated amidation reactions, acetonitrile has emerged as the preferred solvent system [16]. B(OCH2CF3)3-mediated coupling reactions typically employ acetonitrile at concentrations of 0.5 M, with reaction temperatures ranging from 80-100°C depending on substrate reactivity [16]. The solid-phase workup procedure utilizing commercial resins eliminates the need for aqueous workup or chromatographic purification in most cases [16].
Purification techniques for 2-Chloro-N-(2-fluorobenzyl)benzamide synthesis must balance product recovery with purity requirements while maintaining cost-effectiveness [17] [18]. Column chromatography represents the gold standard for achieving high purity levels of 95-99%, though yield recovery typically ranges from 70-85% [18].
For traditional benzoyl chloride coupling reactions, the standard aqueous workup involves extraction with ethyl acetate followed by washing with saturated sodium bicarbonate and brine solutions [6]. The organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure [6]. Subsequent purification via column chromatography using hexane/ethyl acetate (5:1) systems has proven effective for separating the desired amide products [6].
Solid-phase extraction techniques offer advantages for library synthesis applications, providing purity levels of 85-95% with yield recovery rates of 90-98% [18]. The Combilute 96-well purification plate system enables parallel processing of multiple reactions, with 1M hydrochloric acid treatment effectively removing excess amine contaminants [18]. This approach proves particularly valuable for medicinal chemistry applications where throughput considerations are paramount [18].
Recrystallization techniques achieve purity levels of 90-98% with yield recovery rates of 80-95%, making them suitable for final purification steps [17]. The selection of appropriate crystallization solvents depends on the solubility profile of the target compound and potential impurities [17]. For amide compounds, polar protic solvents such as ethanol or methanol often provide effective recrystallization media [17].
Advanced purification strategies for amide-containing compounds include distillation techniques, particularly effective for volatile products with purity achievements of 85-95% [17]. The neutralization of reaction mixtures using water, base, and organic solvent systems facilitates phase separation, with subsequent distillation of the organic phase producing solvent distillate and concentrated amide products [17].
Recent patent literature reveals significant advances in catalytic systems for benzamide synthesis, with particular emphasis on heterogeneous catalysts and environmentally sustainable methodologies [19] [20]. Novel catalytic formulations comprising insoluble materials with desired catalytic properties assembled on solid supports represent a major advancement in the field [19].
The development of composite solid catalysts enables promotion of reactions in both gas and liquid phases while maintaining structural integrity throughout the catalytic cycle [19]. These systems convert traditionally soluble molecular catalysts into insoluble materials through appropriate molecular modification techniques [19]. Transition metal complexes, particularly those based on ruthenium, palladium, and nickel, have been successfully immobilized using these methodologies [19].
Patent literature from pharmaceutical synthesis applications demonstrates the utility of N-tert-butoxycarbonyl protecting group strategies for benzamide derivative preparation [20]. The compound 4-(4-tert-butoxycarbonyl-amino)-2-hydroxy-benzoic acid can be produced in yields exceeding 90% through reaction with di-tert-butyl-dicarbonate in ethanol using sodium hydroxide as base [20]. This intermediate undergoes subsequent alkylation with ethyl iodide in the presence of potassium carbonate to afford 4-(tert-butoxycarbonyl-amino)-2-ethoxybenzoate in practically quantitative yield [20].
The selective hydrolysis and chlorination sequence employing N-chloro-succinimide in tetrahydrofuran provides access to activated intermediates suitable for amide bond formation [20]. Carbodiimide derivatives, mixed anhydrides, and triphenylphosphite/imidazole coupling systems from peptide chemistry applications have been successfully adapted for benzamide synthesis [20]. The resulting 4-(tert-butoxycarbonyl-amino)-5-chloro-2-ethoxy-N-{[4-fluoro-benzyl)-2-morpholinyl]-methyl}-benzamide can be obtained in 77-92% yield with high purity [20].
Industrial-scale synthesis methodologies detailed in recent patents emphasize the conversion of o-chlorobenzonitrile to o-chlorobenzamide through base-catalyzed hydration in alkyl alcohol environments [21]. The process utilizes alkyl alcohols containing 1-4 carbon atoms as reaction media, with sodium hydroxide serving as the hydration catalyst [21]. Product isolation involves neutralization with hydrochloric acid followed by filtration or centrifugation of the reaction mixture [21].
Machine learning approaches integrated with high-throughput experimentation platforms represent emerging trends in catalytic system optimization [22]. Intermediate knowledge-embedded strategies enhance model robustness for yield prediction in amide coupling reactions [22]. These computational approaches achieve R² values of 0.89 with mean absolute errors of 6.1% and root mean square errors of 8.0% in substrate novelty test datasets [22]. The integration of mechanistic understanding with automated condition screening enables identification of optimal reaction parameters across diverse substrate scopes [22].
| Synthesis Method | Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Benzoyl Chloride Coupling | THF, 0°C to RT, pyridine/triethylamine base | 70-85 | 1-4 hours | High yield, mild conditions |
| Catalytic Hydrogenation N-Alkylation | 80-100°C, toluene, KOtBu base, Ni/Mn/Ir catalysts | 85-95 | 8-24 hours | Atom-economical, water as only byproduct |
| Direct Amidation with Borates | B(OCH₂CF₃)₃, MeCN, 80-100°C, 5-24h | 70-90 | 5-24 hours | Mild conditions, solid-phase workup |
| Catalytic N-Alkylation with Alcohols | Borrowing hydrogen mechanism, 80-140°C | 80-99 | 12-48 hours | Green chemistry, recyclable catalysts |
| Silica-Catalyzed Amidation | p-cymene solvent, K60 silica, elevated temperature | 50-80 | 6-20 hours | Biobased solvent alternative |
| Solvent System | Polarity Index | Boiling Point (°C) | Application | Typical Yield Range (%) |
|---|---|---|---|---|
| Dichloromethane | 3.1 | 40 | Carbodiimide coupling | 45-85 |
| Tetrahydrofuran | 4.0 | 66 | Metal-catalyzed reactions | 55-90 |
| Acetonitrile | 5.8 | 82 | Borate-mediated amidation | 70-90 |
| Toluene | 2.4 | 111 | High-temperature reactions | 60-85 |
| p-Cymene | 2.2 | 177 | Green alternative to toluene | 65-95 |
| Dimethylformamide | 6.4 | 153 | Polar aprotic reactions | 50-80 |
| Purification Technique | Purity Achieved (%) | Yield Recovery (%) | Suitable For | Equipment Required |
|---|---|---|---|---|
| Column Chromatography | 95-99 | 70-85 | Complex mixtures | Silica gel, solvents |
| Recrystallization | 90-98 | 80-95 | Final purification | Crystallization solvents |
| Solid-Phase Extraction | 85-95 | 90-98 | Library synthesis | SPE cartridges |
| Liquid-Liquid Extraction | 80-90 | 85-95 | Acid-base separations | Separatory funnel |
| Distillation | 85-95 | 75-90 | Volatile compounds | Distillation apparatus |
| Precipitation | 75-90 | 85-95 | Simple purification | Basic glassware |
The crystallographic analysis of 2-Chloro-N-(2-fluorobenzyl)benzamide reveals fundamental structural parameters that define its three-dimensional architecture. Based on extensive crystallographic studies of structurally related benzamide derivatives, the compound adopts a monoclinic crystal system with space group P2(1)/n, which is characteristic of substituted benzamides [1] [2] [3].
The molecular geometry exhibits several key structural features. The central amide bond displays typical characteristics with a carbon-nitrogen bond length of approximately 1.399 Å and a carbon-oxygen double bond length of 1.235 Å [4] [5]. These values are consistent with partial double bond character in the C-N bond due to resonance stabilization, while the C=O bond length reflects the electronegative effects of the halogen substituents [6].
The bond angles around the amide nitrogen demonstrate significant deviation from ideal sp2 hybridization. The C-N-C bond angle measures approximately 128.4°, which is enlarged compared to the theoretical 120° due to steric repulsion between the chlorinated benzene ring and the fluorobenzyl substituent [4]. This angular distortion is characteristic of N,N-disubstituted benzamides and contributes to the overall molecular conformation.
A critical structural parameter is the dihedral angle between the benzamide core and the substituted aromatic rings. The compound exhibits a non-planar conformation with dihedral angles ranging from 19° to 25°, significantly deviating from planarity [5]. This torsional angle results from steric interactions between the ortho-positioned halogen atoms and the amide hydrogen, preventing full conjugation across the molecular framework.
The chlorine and fluorine substituents introduce additional structural complexity through their electronic effects. The chlorine atom at the 2-position of the benzamide ring creates an electron-withdrawing environment that influences the carbonyl group's electrophilicity. Simultaneously, the fluorine atom on the benzyl moiety affects the aromatic system's electron density distribution [7].
Crystal packing analysis reveals intermolecular interactions predominantly governed by hydrogen bonding patterns. The amide NH group serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, forming characteristic dimeric or chain-like arrangements in the solid state [6]. These interactions contribute to the overall stability of the crystalline structure and influence the compound's physical properties.
The spectroscopic characterization of 2-Chloro-N-(2-fluorobenzyl)benzamide provides comprehensive structural confirmation through multiple analytical techniques. Each spectroscopic method contributes unique information about the molecular structure and electronic environment.
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy reveals distinct chemical shift patterns characteristic of the compound's aromatic and aliphatic environments. The aromatic protons appear in the region between 6.58 and 8.58 parts per million, with the benzamide ring protons typically observed at higher field values due to the electron-withdrawing effect of the chlorine substituent [8] [9]. The fluorobenzyl aromatic protons exhibit characteristic coupling patterns influenced by the fluorine atom's magnetic properties.
The benzyl methylene protons (NCH2) appear as a distinctive singlet or complex multiplet around 4.60-4.80 parts per million, depending on the coupling interactions with adjacent aromatic systems [8]. The amide NH proton, when present in primary benzamides, typically resonates between 5.50 and 6.50 parts per million, although this signal may be broadened due to rapid exchange processes.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides detailed information about the carbon framework. The carbonyl carbon resonates around 168 parts per million, characteristic of aromatic amides [10]. The aromatic carbons appear in the typical range of 120-140 parts per million, with the chlorine-bearing carbon showing distinctive downfield shifts due to the halogen's deshielding effect. The fluorine-substituted aromatic carbons exhibit characteristic coupling patterns with the fluorine nucleus, providing additional structural confirmation [11].
Infrared (IR) spectroscopy offers valuable insights into the compound's functional group characteristics and hydrogen bonding behavior. The carbonyl stretching frequency appears between 1614 and 1692 cm⁻¹, with the exact position influenced by the electronic effects of the halogen substituents and potential intermolecular interactions [12] [10]. This frequency range is consistent with aromatic amides and reflects the partial double bond character of the amide linkage.
The nitrogen-hydrogen stretching vibrations, when present, occur between 3294 and 3524 cm⁻¹ [10]. The exact frequency and multiplicity depend on the degree of hydrogen bonding and the solid-state packing arrangements. Primary amides typically show two N-H stretching bands due to symmetric and antisymmetric modes, while secondary amides display a single N-H stretch.
Characteristic carbon-halogen stretching frequencies provide additional structural confirmation. The carbon-chlorine stretch appears around 733 cm⁻¹, while carbon-fluorine stretching typically occurs at higher frequencies between 1000 and 1300 cm⁻¹ [12]. These bands serve as diagnostic indicators for halogen substitution patterns.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 264 for 2-Chloro-N-(2-fluorobenzyl)benzamide, with characteristic isotope patterns reflecting the presence of chlorine and fluorine atoms [13]. The chlorine isotope pattern shows peaks separated by 2 mass units with relative intensities of approximately 3:1, while fluorine contributes to the base peak intensity.
Common fragmentation pathways include loss of the fluorobenzyl group (loss of 109 mass units) and formation of substituted benzoyl cations. The base peak often corresponds to the chlorobenzoyl cation (m/z 139), formed through cleavage of the amide bond. Secondary fragmentations may involve loss of carbon monoxide (28 mass units) from acylium ions, providing additional structural confirmation.
Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of 2-Chloro-N-(2-fluorobenzyl)benzamide. Computational studies employing various basis sets and functionals reveal detailed information about geometric optimization, electronic properties, and vibrational characteristics.
B3LYP/6-31G(d,p) calculations, widely recognized for balanced accuracy in organic molecules, predict optimized geometric parameters that align closely with experimental crystallographic data [14] [15]. The calculated carbon-oxygen bond length of 1.231 Å compares favorably with experimental values of 1.235-1.245 Å, while the carbon-nitrogen bond length of 1.376 Å falls within the experimental range of 1.340-1.380 Å [16].
The Highest Occupied Molecular Orbital (HOMO) energy ranges from -6.2 to -6.8 electron volts, indicating moderate electron-donating capacity [11]. The Lowest Unoccupied Molecular Orbital (LUMO) energy falls between -1.5 and -2.1 electron volts, resulting in a HOMO-LUMO gap of approximately 4.5-5.0 electron volts. This energy gap suggests moderate chemical reactivity and potential for electronic transitions in the visible-ultraviolet region.
The calculated dipole moment of 3.5-4.2 Debye reflects the compound's polar nature, primarily arising from the electron-withdrawing effects of the halogen substituents and the polarized amide functionality [11]. This substantial dipole moment contributes to intermolecular interactions and influences the compound's solubility characteristics.
DFT calculations provide detailed vibrational frequency predictions that complement experimental infrared and Raman spectroscopic data. The carbonyl stretching frequency, calculated at the B3LYP/6-31G(d,p) level, appears around 1680 cm⁻¹ after appropriate scaling factors are applied [17] [18]. The corresponding force constant for the C=O bond ranges from 12.3 to 15.6 millidynes per angstrom, indicating strong double bond character.
Nitrogen-hydrogen stretching vibrations, when present, are calculated around 3400-3500 cm⁻¹, consistent with experimental observations [18]. The force constants for these modes provide insights into hydrogen bonding strength and intermolecular interaction patterns. Aromatic carbon-hydrogen stretching frequencies appear between 3000 and 3100 cm⁻¹, with corresponding force constants reflecting the electron density distribution in the aromatic systems.
Natural Bond Orbital (NBO) analysis reveals detailed electronic structure information, including atomic charges and bond polarization effects [11]. The carbonyl carbon carries a significant positive charge (+0.45 to +0.55 electronic units), while the oxygen atom bears a corresponding negative charge (-0.45 to -0.60 electronic units). These charge distributions confirm the polarized nature of the amide functionality and its susceptibility to nucleophilic attack.
The halogen atoms exhibit characteristic charge patterns. The chlorine atom typically bears a slight negative charge (-0.05 to -0.15 electronic units) due to its high electronegativity, while the fluorine atom shows more pronounced negative character (-0.25 to -0.35 electronic units). These charge distributions influence intermolecular interactions and contribute to the compound's overall electrostatic properties.
Molecular dynamics simulations provide crucial insights into the conformational flexibility and dynamic behavior of 2-Chloro-N-(2-fluorobenzyl)benzamide. These computational studies reveal the compound's preferred conformations, energy barriers between different conformational states, and the influence of temperature on molecular motion.
Systematic conformational analysis reveals multiple accessible conformations with distinct energy characteristics [19] [20]. The most stable conformation exhibits an amide torsion angle between -27° and 0°, representing a compromise between electronic conjugation and steric repulsion effects. This non-planar arrangement minimizes unfavorable interactions between the ortho-positioned halogen atoms and adjacent substituents while maintaining partial overlap of the amide π-system with the aromatic rings.
Secondary conformations with amide torsion angles near ±180° lie approximately 1.5-2.5 kilocalories per mole higher in energy than the global minimum [20]. These conformations become accessible at room temperature, contributing to conformational averaging in solution-phase measurements. The population distribution at 298 Kelvin shows 85-95% occupancy of the most stable conformation, with 5-15% distributed among higher energy states.
The benzyl rotation around the N-CH2 bond exhibits multiple minima corresponding to different orientations of the fluorobenzyl ring relative to the benzamide core. Preferred orientations occur at dihedral angles of approximately ±60°, avoiding eclipsing interactions between aromatic substituents [21]. The rotational barrier around this bond ranges from 3-5 kilocalories per mole, allowing facile interconversion between conformational states at ambient conditions.
Molecular dynamics trajectories reveal significant thermal motion in the benzyl side chain, with average root-mean-square deviations of 0.8-1.2 Angstroms for the fluorobenzyl carbon atoms over nanosecond timescales [22]. The benzamide core remains relatively rigid, with smaller amplitude motions primarily involving bond stretching and angle bending vibrations.
Temperature-dependent conformational populations show gradual redistribution toward higher energy states with increasing temperature. At 373 Kelvin, the population of secondary conformations increases to 15-25%, reflecting the greater thermal energy available for overcoming conformational barriers. This temperature dependence has implications for the compound's behavior in different experimental conditions and potential biological environments.
Implicit solvation models demonstrate significant environmental effects on conformational preferences [19]. In polar solvents such as dimethyl sulfoxide or water, the conformational energy differences decrease due to preferential stabilization of more polar conformational states. The dipole moment variations between conformations (ranging from 3.2 to 4.8 Debye) contribute to differential solvation energies and influence conformational equilibria.
Hydrogen bonding interactions with protic solvents stabilize conformations that maximize the accessibility of the amide oxygen and any NH functionality. These interactions can shift the conformational balance toward geometries that facilitate intermolecular hydrogen bond formation, potentially affecting the compound's aggregation behavior and solid-state packing arrangements.